![molecular formula C11H15ClO4 B14653201 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 53001-64-2](/img/structure/B14653201.png)
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate group and a chloroacetyl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohex-3-ene-1-carboxylic acid+2-chloroacetyl chloride→2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its reactivity and the specific context in which it is used. For example, in biochemical applications, the compound may act as an acylating agent, modifying proteins or other biomolecules by transferring its acyl group. The molecular targets and pathways involved would vary based on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: The parent compound without the chloroacetyl group.
2-Chloroacetic acid: The acylating agent used in the synthesis.
Ethyl cyclohex-3-ene-1-carboxylate: A similar ester without the chloroacetyl group.
Uniqueness
2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both the cyclohexene ring and the chloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.
Propiedades
Número CAS |
53001-64-2 |
|---|---|
Fórmula molecular |
C11H15ClO4 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-(2-chloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H15ClO4/c12-8-10(13)15-6-7-16-11(14)9-4-2-1-3-5-9/h1-2,9H,3-8H2 |
Clave InChI |
AIKAJLYOJXWMLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)C(=O)OCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


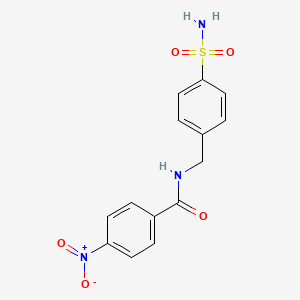

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
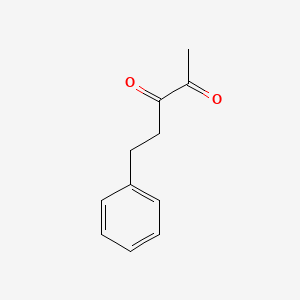
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

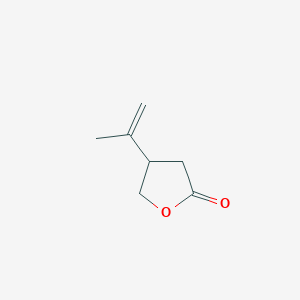
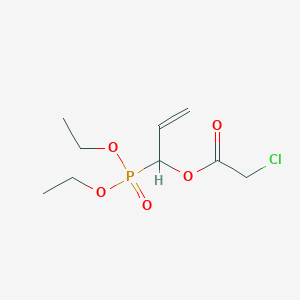
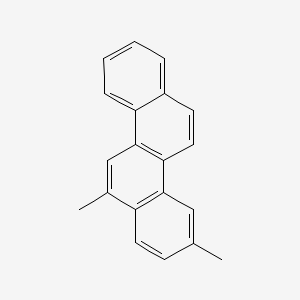
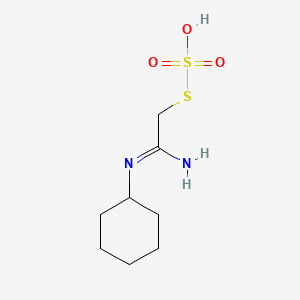
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

